![molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
准备方法
合成路线及反应条件
这种复杂分子的合成通常涉及多个步骤,包括形成异喹啉酮核心结构、引入二氧杂环戊烯基团以及连接各种取代基。常见的合成方法可能包括:
环化反应: 形成异喹啉酮核心。
取代反应: 引入氯和二甲基氨基基团。
氧化还原反应: 改变分子中各个部分的氧化态。
工业生产方法
这种化合物的工业生产通常涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括:
放大: 反应到工业规模。
使用催化剂: 提高反应效率。
纯化技术: 如结晶或色谱法分离最终产物。
化学反应分析
反应类型
该化合物可能经历各种类型的化学反应,包括:
氧化: 可能将硫基转化为亚砜或砜。
还原: 将酮基还原为醇。
取代: 用其他亲核试剂取代氯基。
常见试剂和条件
氧化剂: 如过氧化氢或间氯过氧苯甲酸。
还原剂: 如氢化锂铝或硼氢化钠。
亲核试剂: 如胺类或硫醇类用于取代反应。
主要产物
这些反应的主要产物将取决于所用具体条件,但可能包括:
亚砜或砜: 来自氧化。
醇: 来自还原。
取代衍生物: 来自亲核取代。
科学研究应用
该化合物可能具有各种科学研究应用,包括:
药物化学: 由于其复杂的结构和潜在的生物活性,有可能作为候选药物。
药理学: 研究其对生物系统的效应及其潜在的治疗用途。
材料科学: 探索其在先进材料中的应用或作为更复杂结构的构建模块。
作用机制
作用机制将取决于具体的生物靶点。潜在机制可能包括:
与受体结合: 调节受体活性。
抑制酶: 影响代谢途径。
与 DNA 或 RNA 相互作用: 影响基因表达。
相似化合物的比较
类似化合物
异喹啉酮衍生物: 具有类似核心结构的化合物。
二氧杂环戊烯类化合物: 含有二氧杂环戊烯基团的分子。
氯取代化合物: 具有类似氯取代基的分子。
独特性
该化合物的独特性在于其官能团和取代基的特定组合,这可能赋予其他类似化合物中没有的独特生物活性或化学性质。
属性
分子式 |
C28H36ClN3O4S |
|---|---|
分子量 |
546.1 g/mol |
IUPAC 名称 |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
InChI 键 |
JBITZLMCDYBANM-WOLMIXIISA-N |
手性 SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
规范 SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



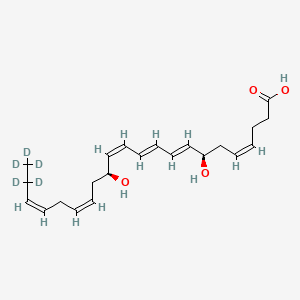

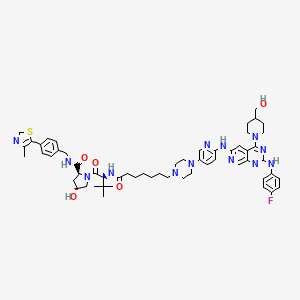
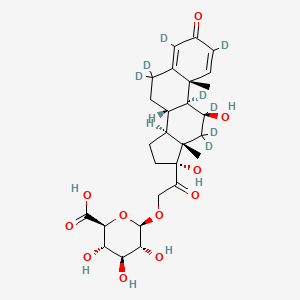
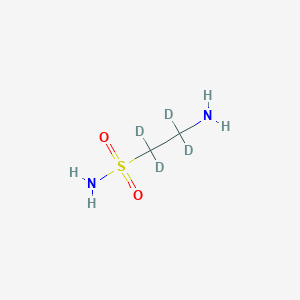
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

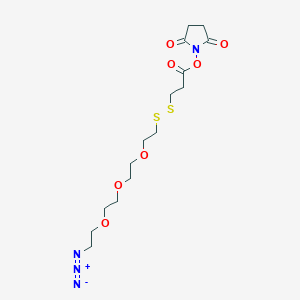
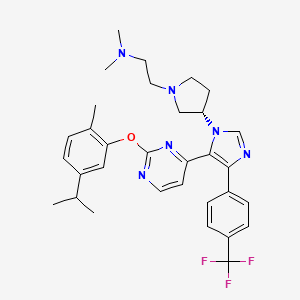


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

